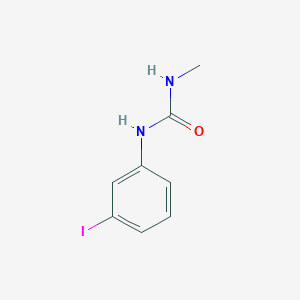

1-(3-Iodophenyl)-3-methylurea

Description

Significance of Aryl Urea (B33335) Derivatives in Academic Research

Aryl urea derivatives have garnered significant attention in academic research due to their broad spectrum of biological activities. hilarispublisher.comnih.gov These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. hilarispublisher.comnih.gov The successful development of arylurea-containing drugs, such as the anticancer agents Sorafenib and Regorafenib, has further spurred research into this class of molecules. eurekaselect.comnih.gov

The research into aryl urea derivatives is diverse, covering several key areas:

Enzyme Inhibition: A primary focus of research has been the development of aryl ureas as enzyme inhibitors. eurekaselect.comnih.gov They have been shown to target a wide range of enzymes implicated in various diseases. For instance, they are explored as inhibitors of kinases (e.g., VEGFRs, FGFRs, PDGFRs), which are crucial in cancer progression, and other enzymes like fatty acid amide hydrolase (FAAH). eurekaselect.comacs.org

Structure-Activity Relationship (SAR) Studies: A significant body of research is dedicated to understanding the structure-activity relationships of aryl urea derivatives. eurekaselect.comacs.orgnih.gov These studies systematically alter the chemical structure of the molecules—for example, by changing the position and nature of substituents on the phenyl ring—to determine how these changes affect biological activity. acs.orgnih.gov Halogenation of the phenyl ring is a common modification explored in SAR studies. acs.org

Agrochemicals: Beyond pharmaceuticals, substituted phenylureas have a history of use as agrochemicals, particularly as herbicides that act by inhibiting photosynthetic electron transport. acs.org

The table below summarizes some of the biological activities investigated for various aryl urea derivatives.

| Biological Activity | Target Class/Pathway (Example) | Reference |

| Anticancer | Kinase Inhibitors (VEGFR, FGFR), Cell Cycle Inhibitors | eurekaselect.comnih.gov |

| Antimicrobial | Bacterial Enzymes | hilarispublisher.com |

| Antiviral | HIV-1 Protease | hilarispublisher.com |

| Anti-inflammatory | Not specified | nih.gov |

| Herbicidal | Photosystem II (PSII) | acs.org |

Overview of 1-(3-Iodophenyl)-3-methylurea within Urea Analog Research

The compound this compound is a specific example of a halogenated aryl urea derivative. While extensive research focusing solely on this particular molecule is not widely published, its structure is representative of compounds often synthesized in the course of drug discovery and chemical biology research. It is typically explored as a chemical intermediate or as part of a larger library of compounds in structure-activity relationship studies. mdpi.comnih.govgoogle.comgoogle.com

The key structural features of this compound are the iodine atom at the meta-position of the phenyl ring and the methyl group on the terminal nitrogen of the urea moiety. The presence and position of the halogen atom can significantly influence the compound's properties. Halogen substitution, particularly at the meta-position, has been noted for its potential to contribute to affinity at receptor sites in certain biological systems, such as in herbicidal phenylureas. acs.org

In the broader context of urea analog research, iodo-phenyl ureas are utilized in the synthesis of more complex molecules. For example, related compounds like 1-(2-fluoro-4-iodophenyl)-3-methylurea (B1398081) have been synthesized as intermediates in the development of MEK inhibitors, which are a class of anticancer agents. google.com Similarly, 1-(4-iodophenyl)urea derivatives have been used in the synthesis of potential inhibitors for the fibroblast growth factor receptor 1 (FGFR1). nih.gov The iodine atom in these structures can serve as a handle for further chemical modifications, such as in cross-coupling reactions to build more complex molecular architectures.

The study of halogenated phenylureas, including iodo-substituted analogs, is crucial for understanding how factors like lipophilicity and electronic properties, which are influenced by the halogen substituent, impact a molecule's biological activity and its interaction with target proteins. acs.org Research on compounds structurally related to this compound contributes to the foundational knowledge required for the rational design of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAHNEGPJASMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Iodophenyl 3 Methylurea

General Synthetic Pathways for Substituted Ureas

The formation of the urea (B33335) functional group is a cornerstone of organic synthesis, with numerous methods developed to create both symmetrical and unsymmetrical structures. These pathways are crucial for producing a wide array of compounds used in pharmaceuticals, agrochemicals, and materials science. rsc.org

Nucleophilic Addition Reactions in Urea Synthesis

Nucleophilic addition is a fundamental and widely utilized method for synthesizing substituted ureas. The most common approach involves the reaction of an isocyanate with an amine. rsc.orgasianpubs.org This reaction is typically efficient and proceeds under mild conditions. Safer alternatives to highly toxic phosgene (B1210022), such as triphosgene (B27547) or 1,1'-carbonyldiimidazole, are often used to generate the necessary isocyanate or carbamoyl (B1232498) chloride intermediates from amines. rsc.org

Alternative nucleophilic addition strategies have been developed to enhance safety and sustainability. One such method involves the reaction of amines with potassium isocyanate in water, avoiding organic solvents and often allowing for simple product isolation through filtration. rsc.orgrsc.org Another important pathway is the Hofmann rearrangement, where a primary amide is converted into an isocyanate intermediate in situ. This intermediate can then be trapped by an amine or ammonia (B1221849) to yield the desired urea. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com

Table 1: Comparison of Nucleophilic Addition Methods for Urea Synthesis | Method | Reagents | Key Features | Citations | | :--- | :--- | :--- | :--- | | Isocyanate-Amine Reaction | Isocyanate, Amine | High efficiency, mild conditions. rsc.orgasianpubs.org | | In Situ Isocyanate Generation | Amine, Phosgene equivalent (e.g., Triphosgene) | Avoids direct handling of phosgene. rsc.orgasianpubs.org | | Aqueous Synthesis | Amine, Potassium Isocyanate, Water | Environmentally friendly, simple workup. rsc.orgrsc.org | | Hofmann Rearrangement | Primary Amide, Phenyliodine diacetate, Ammonia source | In situ generation of isocyanate from amide. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |

Metal-Catalyzed Carbonylation Approaches for Unsymmetrical Ureas

Metal-catalyzed carbonylation reactions have emerged as powerful and greener alternatives to traditional methods that use toxic reagents like phosgene. oup.comoup.com These reactions typically involve the coupling of amines with carbon monoxide (CO) or a CO source, facilitated by a transition metal catalyst.

Palladium-catalyzed systems are prominent in this area. They can facilitate the carbonylation of amines and aryl halides to produce ureas. organic-chemistry.orgsorbonne-universite.fr For instance, palladium-catalyzed aerobic oxidative carbonylation of amines allows for the synthesis of both symmetrical and unsymmetrical ureas using oxygen as the sole oxidant under ambient pressure. sorbonne-universite.fr More recently, bimetallic catalytic systems, such as cobalt/copper, have been developed to achieve high selectivity in the synthesis of unsymmetrical ureas by enabling the synchronous recognition of two different amines. oup.com These advanced methods often exhibit high functional group tolerance and can be applied to a broad range of substrates, including primary, secondary, and aromatic amines. oup.comsorbonne-universite.fr Iron-catalyzed systems have also been developed for the dehydrogenative coupling of amides and amines to form unsymmetrical ureas. rsc.org

Table 2: Metal-Catalyzed Carbonylation for Unsymmetrical Urea Synthesis | Catalytic System | Reactants | Key Advantages | Citations | | :--- | :--- | :--- | :--- | | Palladium/Ligand | Aryl Halide, Amine, CO source | Good yields, applicable to aryl chlorides. organic-chemistry.org | | Ligand-Free Palladium | Two different Amines, CO, O₂ | Uses O₂ as the sole oxidant, ambient pressure. sorbonne-universite.fr | | Cobalt/Copper Bimetallic | Primary Amine, Secondary Amine, CO | High chemoselectivity for unsymmetrical ureas. oup.com | | Iron Pincer Complex | Formamide, Primary Amine | Base-metal catalysis, dehydrogenative coupling. rsc.org |

Oxidative Coupling and Other Established Chemical Transformations

Oxidative coupling represents an innovative approach to urea synthesis, particularly through clean-energy-driven processes. Electrocatalytic and photocatalytic methods can achieve the oxidative coupling of carbon monoxide (CO) and ammonia (NH₃) to form urea. ureaknowhow.comnih.govresearchgate.net For example, using oxygen-deficient TiO₂ as a photocatalyst under an air-level oxygen atmosphere has been shown to produce urea with high selectivity. nih.gov The mechanism involves the generation of •NH₂ radicals which then couple with CO. nih.gov Similarly, electrocatalytic oxidative coupling on platinum catalysts can also produce urea from CO and NH₃. ureaknowhow.comresearchgate.net

Other established transformations include the direct use of carbon dioxide (CO₂) as a C1 building block, which is a non-toxic and abundant resource. rsc.org These methods, however, can require high temperatures and pressures. rsc.org Additionally, catalyst-free methods are being explored, such as the plasma-driven direct coupling of CO₂ and N₂ under ambient conditions, which represents a frontier in green urea synthesis. rsc.org The Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate, is another classical method that provides access to substituted ureas when the isocyanate is trapped by an amine. researchgate.net

Specific Synthetic Routes to 1-(3-Iodophenyl)-3-methylurea and Related Iodophenylureas

The synthesis of this compound can be accomplished through methods that are specific to its structure, primarily involving the formation of the urea linkage between the two constituent fragments or by introducing the iodine atom onto a pre-existing phenylurea scaffold.

Coupling Strategies Involving Aryl Isocyanates and Amines

The most direct and common method for synthesizing this compound is the reaction between 3-iodophenyl isocyanate and methylamine (B109427), or conversely, the reaction of 3-iodoaniline (B1194756) with methyl isocyanate. This is a standard nucleophilic addition reaction. asianpubs.org

The required aryl isocyanate, 3-iodophenyl isocyanate, can be prepared from 3-iodoaniline by reacting it with a phosgene equivalent like triphosgene. asianpubs.orgnih.gov The resulting isocyanate is then coupled with methylamine to yield the final product. This stepwise approach is highly versatile.

A study detailing the synthesis of related compounds, such as 1-(2-Fluoro-4-iodophenyl)-3-methylurea (B1398081), follows this exact logic. The procedure involves the dropwise addition of methyl isocyanate to a solution of 2-fluoro-4-iodoaniline (B146158) in a suitable solvent like dichloromethane (B109758) at low temperatures, followed by stirring and purification. This highlights the general applicability of reacting an iodoaniline with an appropriate isocyanate to form iodophenylureas.

Selective Halogenation and Iodination Methods for Phenylurea Scaffolds

An alternative synthetic strategy involves the direct iodination of a phenylurea precursor, in this case, 1-phenyl-3-methylurea. This requires a regioselective iodination method that favors substitution at the meta-position of the phenyl ring. However, the urea functional group is an ortho-, para-director, making direct meta-iodination challenging.

Therefore, the synthesis typically starts with an already iodinated precursor. However, advances in C-H activation and regioselective halogenation offer potential, though less direct, routes. For instance, organocatalytic methods for the iodination of activated aromatic compounds have been developed using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) with a thiourea (B124793) catalyst. organic-chemistry.org While this method is highly regioselective for electron-rich aromatics, its application to a phenylurea would likely result in para-iodination. organic-chemistry.org

More sophisticated directing-group strategies could potentially achieve meta-iodination, but for a molecule like this compound, building the molecule from 3-iodoaniline is the more straightforward and common synthetic route. Research into the regioselective C-H functionalization of phenylureas has shown that para-bromination can be achieved using KBr and an oxidant, indicating that direct halogenation of the phenylurea scaffold is feasible, although controlling the regioselectivity for the meta position remains a significant challenge. rsc.org

Radiochemical Synthesis and Isotopic Labeling of Iodophenylureas

The synthesis of radiolabeled compounds is a cornerstone of nuclear medicine and biomedical research, enabling the non-invasive study of biological processes and the development of targeted diagnostic and therapeutic agents. For iodophenylurea compounds, particularly this compound, introducing a radioactive iodine isotope transforms the molecule into a valuable radiotracer. The following sections detail the methodologies employed for this radiochemical synthesis.

Strategies for Radioiodination ([¹²³I], [¹²⁴I], [¹²⁵I], [¹³¹I])

Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, is most commonly achieved through electrophilic substitution on an activated aromatic ring. The choice of isotope depends on the intended application, with each having distinct decay characteristics suitable for different imaging or therapeutic modalities. nih.gov

Table 1: Properties of Medically Relevant Iodine Radioisotopes

| Isotope | Half-Life | Principal Emissions | Primary Application |

|---|---|---|---|

| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |

| ¹²⁴I | 4.2 days | Positron (β+), Gamma | PET Imaging |

| ¹²⁵I | 59.4 days | Auger electrons, Gamma (35 keV) | In vitro assays, brachytherapy, preclinical imaging |

| ¹³¹I | 8.02 days | Beta (β-), Gamma (364 keV) | Radiotherapy, SPECT Imaging |

This table summarizes the key properties of iodine isotopes used in biomedical applications. nih.govchalmers.senih.gov

The most prevalent strategy for radioiodinating aryl precursors is iododestannylation . This method involves the reaction of a trialkylarylstannane precursor with a source of radioiodide, typically NaI, in the presence of a mild oxidizing agent. nih.gov The carbon-tin bond is readily cleaved, allowing for an ipso-substitution where the radioiodine atom replaces the stannyl (B1234572) group under gentle conditions. nih.gov This technique is advantageous because it allows for regiospecific labeling and generally produces high yields, even with deactivated aromatic systems. nih.gov

Common oxidizing agents used to facilitate the conversion of iodide (I⁻) to an electrophilic iodinating species (like I⁺) include:

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild and widely used oxidizing agent. It is often coated onto the surface of the reaction vessel, simplifying purification. nih.govnih.gov

Chloramine-T: A strong oxidizing agent, though its use can sometimes lead to chlorinated by-products. nih.gov

Peracetic acid: An effective oxidant that can yield high radiochemical purity for sensitive substrates. nih.gov

Another, though less common, method is iododesilylation , which involves the substitution of a silyl (B83357) group. This reaction typically requires more stringent, acidic conditions compared to iododestannylation. nih.gov

Precursor Design and Derivatization for Radioligand Production

The successful synthesis of a radioiodinated ligand like [¹²⁵I]this compound hinges on the rational design and synthesis of a suitable precursor molecule. The precursor is the non-radioactive starting material that is subjected to the radioiodination reaction.

For iododestannylation, the most common approach, the precursor for this compound would be 1-(3-(trialkylstannyl)phenyl)-3-methylurea . The trialkylstannyl group, most often tributyltin (Sn(Bu)₃) or trimethyltin (B158744) (Sn(Me)₃), is installed at the specific position on the aromatic ring where the radioiodine is to be introduced. nih.govnih.gov

The synthesis of this precursor typically starts with a halogenated aniline (B41778), such as 3-bromoaniline (B18343) or 3-iodoaniline. This starting material can be converted to the corresponding trialkylstannyl aniline derivative. Subsequently, the urea moiety is formed. A general synthetic route involves reacting the precursor aniline with an isocyanate. For this compound, this would involve reacting 3-(trialkylstannyl)aniline with methyl isocyanate. Alternatively, fluorous-tin isocyanate derivatives have been developed as stable synthons that can be conjugated to amines to form ureas, which are then radiolabeled. nih.gov

The design of precursors is critical, as their stability, reactivity, and the ease of purification of the final radiolabeled product are key considerations. For instance, while tributylstannyl precursors are common, the synthesis of the desired stannylated intermediate can sometimes be challenging. nih.gov Boronic acid derivatives have also been explored as precursors for copper-mediated radioiodination reactions. mdpi.com

Radiochemical Yield and Purity Considerations for Research Applications

The quality of a radiotracer is paramount for its use in research and clinical applications. Several key metrics are used to evaluate the success of a radiolabeling reaction. nih.gov

Radiochemical Yield (RCY): This is the percentage of the total radioactivity incorporated into the desired product after synthesis and purification, relative to the starting amount of radioactivity. nih.gov High RCY is crucial for producing a sufficient quantity of the radiotracer, especially when working with short-lived isotopes.

Radiochemical Purity (RCP): This metric represents the proportion of the total radioactivity in the final product that is present in the desired chemical form. nih.gov High RCP is essential to ensure that any observed biological effect or imaging signal is due to the target compound and not radioactive impurities. It is often assessed using techniques like radio-High Performance Liquid Chromatography (radio-HPLC) or radio-Thin Layer Chromatography (radio-TLC). nih.govmdpi.commdpi.com

Molar Activity (Aₘ): This is the amount of radioactivity per mole of the compound (e.g., in GBq/µmol or mCi/µmol). High molar activity is critical for receptor-based imaging, where the number of biological targets is limited, to avoid saturating the target with non-radioactive ("cold") compound.

Table 2: Example Radiochemical Outcomes for Iodophenyl-Containing Compounds

| Precursor Type | Isotope | Oxidant | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Reference |

|---|---|---|---|---|---|

| Trialkylarylstannane | ¹²⁵I | Iodogen | 40–55% | >99.9% | nih.gov |

| Fluorous-tin isocyanate conjugate | ¹²⁵I | Iodogen | >87% | High | nih.gov |

| Organotin | ¹²⁵I | N/A | 72 ± 6% | >99% | mdpi.com |

| Organotin | ¹²⁵I | N/A | 51–78% | >98% | mdpi.com |

This table presents typical results from radioiodination reactions of various phenyl-containing molecules using stannylated precursors, demonstrating the high purity and variable yields achievable. nih.govnih.govmdpi.commdpi.com

Factors influencing these outcomes include the concentration of the precursor and the oxidizing agent, reaction pH, temperature, and reaction time. nih.gov For example, high concentrations of iodogen can sometimes reduce the RCY by precipitating out of the reaction mixture. nih.gov Following the reaction, purification is typically performed using solid-phase extraction (SPE) or semi-preparative HPLC to separate the desired radiolabeled product from unreacted radioiodide and non-radioactive precursors. nih.govmdpi.com

Investigation of Molecular Interactions and Biological Activities of 1 3 Iodophenyl 3 Methylurea and Its Analogs

Enzyme and Receptor Binding Studies

Phenylurea derivatives have been extensively evaluated for their ability to bind and modulate the activity of various enzymes and receptors, which is central to their therapeutic potential.

In Vitro Binding Affinity Assays and Potency Determination

The potency of phenylurea analogs is typically determined through in vitro enzymatic and cellular assays, which measure the concentration of the compound required to inhibit a specific biological process by 50% (IC50). For instance, the inhibitory activity of novel phenylurea derivatives against enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) has been quantified, with some compounds showing potent inhibition with IC50 values in the sub-micromolar range. nih.gov Similarly, their efficacy as kinase inhibitors is established by measuring their IC50 values against a panel of specific kinases. frontiersin.org These assays are fundamental in establishing the structure-activity relationships (SAR) that guide the optimization of lead compounds. nih.govresearchgate.net

Identification of Specific Molecular Targets (e.g., Kinases, Carboxypeptidases, Cathepsins, Tubulin)

Research has identified several key molecular targets for phenylurea derivatives, highlighting their diverse mechanisms of action.

Kinases : The urea (B33335) structure is frequently found in kinase inhibitors. researchgate.net Diaryl ureas are particularly prominent as Type II inhibitors, targeting kinases such as RAF, KDR, Aurora kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. nih.govfrontiersin.orgresearchgate.net The urea moiety facilitates binding by forming crucial hydrogen bonds within the enzyme's catalytic site. nih.gov Phenylurea derivatives have also been developed as selective inhibitors for the class III receptor tyrosine kinase subfamily and Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2). nih.govnih.gov

Other Enzymes : Beyond kinases, phenylurea analogs have been identified as potent inhibitors of other enzymes critical in disease pathology. This includes Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that is a key target in cancer immunotherapy. nih.govnih.gov

Tubulin : Certain analogs, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas, function as tubulin ligands. researchgate.net They act as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, a critical process for cell division. researchgate.netnih.govmdpi.com This interaction arrests the cell cycle and ultimately leads to cell death. researchgate.net

Modulation of Enzyme Activity (e.g., Kinase Inhibition, Glutamate Carboxypeptidase Activity Inhibition)

Phenylurea derivatives modulate enzyme function primarily through inhibition. As kinase inhibitors, they block the signaling pathways that drive tumor cell proliferation and angiogenesis, such as the RAS/RAF/MEK/ERK pathway. nih.govresearchgate.net The multi-kinase inhibitor Sorafenib, a diaryl urea derivative, effectively inhibits Raf serine/threonine kinases and VEGFR, among others. researchgate.netnih.gov Lenvatinib, another urea-containing compound, shows potent inhibition of VEGFR1, VEGFR2, and VEGFR3 with IC50 values in the low nanomolar range. frontiersin.org The inhibitory effect of these compounds can be highly selective for specific kinase subfamilies. nih.gov

The table below summarizes the inhibitory potency of selected phenylurea analogs against various kinases.

| Compound Class | Target Kinase | IC50 (nM) |

| Diaryl Urea Derivative (Lenvatinib) | VEGFR1 | 22 |

| Diaryl Urea Derivative (Lenvatinib) | VEGFR2 | 4 |

| Diaryl Urea Derivative (Lenvatinib) | VEGFR3 | 5.2 |

| Diaryl Urea Derivative (Lenvatinib) | FGFR1 | 46 |

| Diaryl Urea Derivative (Lenvatinib) | PDGFRα | 51 |

| Diaryl Urea Derivative (Tivozanib) | VEGFR1 | 0.21 |

| Diaryl Urea Derivative (Tivozanib) | VEGFR2 | 0.16 |

| Diaryl Urea Derivative (Tivozanib) | VEGFR3 | 0.24 |

This table is interactive. Data sourced from reference frontiersin.org.

Cellular and Subcellular Mechanism Elucidation

The enzymatic inhibition observed in vitro translates to distinct effects at the cellular level, primarily impacting cell proliferation and inducing programmed cell death.

Effects on Cell Proliferation and Viability in In Vitro Cell Lines

A hallmark of phenylurea and diaryl urea analogs is their potent antiproliferative activity across a broad spectrum of human cancer cell lines. nih.gov Numerous studies have demonstrated that these compounds inhibit cell growth and reduce viability in cancers of the breast, colon, lung, kidney, and melanoma, among others. researchgate.netmdpi.comresearchgate.net For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed significant growth inhibition against the NCI-60 panel of cancer cell lines, with some compounds exhibiting lethal effects on specific melanoma and renal cancer lines. nih.govmdpi.com The antiproliferative effects are dose-dependent, with IC50 values often in the low micromolar to nanomolar range. mdpi.comnih.gov

The table below presents the antiproliferative activity of representative phenylurea analogs against various cancer cell lines.

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) |

| Phenylurea Analog 5a | KM12 | Colon Cancer | 1.25 |

| Phenylurea Analog 5a | SNB-75 | CNS Cancer | 1.26 |

| Phenylurea Analog 5a | MDA-MB-435 | Melanoma | 1.41 |

| Phenylurea Analog 5a | A498 | Renal Cancer | 1.33 |

| Phenylurea Analog 9e | A549 | Lung Cancer | 4.55 |

| Phenylurea Analog 10b | MCF-7 | Breast Cancer | 1.66 |

| APPU2n | MCF-7 | Breast Cancer | 0.76 |

| Phenyl Urea Derivative i12 | (IDO1 Enzyme) | N/A | ~0.1-0.6 |

This table is interactive. Data sourced from references nih.govresearchgate.netmdpi.comnih.gov.

Induction of Specific Cellular Pathways (e.g., Apoptosis via Bid/Bax/Cytochrome C/Caspase Pathway)

The cytotoxic effects of phenylurea derivatives are often mediated by the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. researchgate.net For instance, treatment of MCF-7 breast cancer cells with a 1,3-diphenylurea (B7728601) derivative led to the upregulation of the tumor suppressor protein P53 and the pro-apoptotic protein Bax. nih.gov Concurrently, it caused a significant increase in the levels of executioner caspase-3 and initiator caspase-9, while downregulating the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death. Flow cytometry analysis has confirmed that phenylurea analogs can significantly increase the percentage of apoptotic cells, arresting the cell cycle and preventing further proliferation. researchgate.netnih.gov

Mitochondrial Interactions and Bioenergetic Modulation (e.g., Protonophoric Mitochondrial Uncoupling)

No studies were identified that investigated the direct interaction of 1-(3-Iodophenyl)-3-methylurea with mitochondria or its potential effects on bioenergetic pathways such as protonophoric mitochondrial uncoupling. Research on other phenylurea compounds has explored mitochondrial targets, but these findings cannot be specifically attributed to this compound without direct experimental evidence.

Preclinical Evaluation in Non-Human Organism Models

In Vivo Pharmacodynamics in Animal Models (e.g., Tumor Growth Inhibition in Murine Models, Antidepressant Activity in Mice)

There is a lack of published preclinical studies evaluating the in vivo pharmacodynamics of this compound in animal models. Consequently, there is no data available regarding its potential for tumor growth inhibition in murine models or its possible antidepressant activity in mice. While some phenylurea derivatives have been investigated for such properties, these results are not directly applicable to the subject compound. nih.govnih.govnih.gov

Tissue Distribution and Biodistribution Studies in Animal Models (e.g., Mice, Rats, Monkeys)

No biodistribution or tissue distribution studies for this compound in animal models such as mice, rats, or monkeys have been reported in the scientific literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, but this information is not available for this compound. nih.govnih.gov

Structure Activity Relationship Sar and Computational Chemistry of 1 3 Iodophenyl 3 Methylurea and Its Analogs

In Silico Modeling and Molecular Docking Studies

Computational techniques are indispensable tools for visualizing and analyzing the interactions between 1-(3-Iodophenyl)-3-methylurea analogs and their protein targets at an atomic level. These methods provide insights that guide further optimization of the lead compounds.

Molecular docking simulations are used to place a ligand into the binding site of a target protein and analyze the resulting interactions. researchgate.netbiotech-asia.org The binding of phenylurea inhibitors often involves a combination of hydrogen bonds and hydrophobic contacts. nih.gov The urea (B33335) moiety is a key interaction point, typically forming hydrogen bonds with specific amino acid residues. nih.govnih.gov For instance, the urea NH groups can interact with the side chains of residues like serine or the peptide carbonyl group of others like alanine. nih.gov

Analysis of these interactions helps identify "hotspots" within the binding site—key residues that contribute most significantly to the binding energy. acs.org The iodophenyl group of related urea-based inhibitors has been observed to project into accessory pockets of the active site, forming favorable interactions that can significantly increase potency. avcr.cz Understanding these crucial ligand-protein contacts is fundamental for designing new analogs with improved affinity and specificity. nottingham.ac.uk

A primary goal of molecular docking is to predict the most likely binding orientation, or "pose," of a ligand within the protein's active site. nih.gov For phenylurea derivatives, the orientation often places the urea moiety in a position to form key hydrogen bonds with the protein's hinge region, while the aryl groups occupy adjacent hydrophobic pockets. nih.gov

The following table illustrates typical binding affinity data obtained from docking studies for phenylurea-type compounds against a hypothetical target.

| Compound Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog 1 (p-Chloro) | -8.5 | Glu71, Asp168 |

| Analog 2 (m-Iodo) | -9.2 | Glu71, Asp168, Arg534 |

| Analog 3 (p-Methyl) | -8.1 | Glu71, Asp168 |

| Analog 4 (unsubstituted) | -7.9 | Glu71, Asp168 |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is widely used to predict the activity of novel compounds and guide inhibitor design. mdpi.com

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional properties of the molecules. mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to the analysis.

These models have been successfully applied to various urea-based inhibitors to explore their SAR. nih.govnih.gov The resulting contour maps can suggest, for example, that adding bulky, electropositive groups in certain regions of the molecule is favorable for activity, while placing them in other areas would be detrimental. nih.gov This information provides actionable guidance for designing the next generation of more potent analogs. nih.govnih.gov

Quantum Chemical Calculations and Theoretical Characterization

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), provide a means to understand the electronic structure, reactivity, and spectroscopic characteristics of compounds like this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

A comprehensive analysis of the electronic structure of this compound would offer significant insights into its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that govern a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO would likely be distributed over the electron-rich regions of the molecule, such as the urea moiety and the iodophenyl ring. The LUMO, conversely, would be expected to be located on the electron-deficient sites. A hypothetical study would quantify these energy levels and the energy gap, providing a basis for predicting its interactions in chemical reactions.

Natural Bond Orbitals (NBOs): NBO analysis provides a detailed picture of the bonding within a molecule. It localizes the molecular orbitals into orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis can reveal important information about charge distribution, hybridization, and delocalization of electrons within the molecule.

In the case of this compound, NBO analysis would elucidate the nature of the C-I bond, the delocalization of lone pairs on the nitrogen and oxygen atoms of the urea group, and any hyperconjugative interactions that contribute to the molecule's stability.

A hypothetical data table from an NBO analysis might look like this:

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(1) | π* C(2)-O(3) | Data not available |

| LP(1) N(4) | π* C(2)-O(3) | Data not available |

| π C(5)-C(6) | σ* C(7)-I(8) | Data not available |

Note: The atom numbering is hypothetical.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the urea group, making it a likely site for interaction with electrophiles. The hydrogen atoms of the urea's N-H groups would be expected to show positive potential, indicating their potential to act as hydrogen bond donors. The iodine atom, due to the phenomenon of σ-hole, might also exhibit a region of positive potential, making it a potential site for interaction with nucleophiles.

Conformational Analysis and Spectroscopic Property Prediction

Conformational Analysis: this compound has several rotatable bonds, leading to the possibility of multiple stable conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is typically done by rotating specific dihedral angles and calculating the energy at each step. The results of such an analysis are crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and interactions.

Spectroscopic Property Prediction: Computational methods can also be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of the optimized molecular structure, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the structure of the compound and to aid in the assignment of experimental spectral features. For this compound, theoretical predictions of its vibrational and NMR spectra would be invaluable for its characterization.

Application of 1 3 Iodophenyl 3 Methylurea As a Chemical Probe and Research Tool

Development of Radiolabeled Probes for Imaging Research

The incorporation of a radioisotope into a molecule allows for non-invasive imaging and quantification of biological processes in vivo. The iodine atom present in 1-(3-Iodophenyl)-3-methylurea makes it a theoretical candidate for radioiodination.

Positron Emission Tomography (PET) Radioligands for Target Imaging

Positron Emission Tomography (PET) is a highly sensitive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. For a compound like This compound to be developed into a PET radioligand, the stable iodine atom would typically be replaced with a positron-emitting radioisotope of iodine, such as Iodine-124 (¹²⁴I). This process, known as radioiodination, would yield [¹²⁴I]this compound.

However, a comprehensive review of the literature reveals no published studies describing the synthesis or application of an ¹²⁴I-labeled version of This compound for PET imaging. The development of a novel PET radioligand involves extensive characterization, including evaluation of its binding affinity and selectivity for a biological target, as well as its pharmacokinetic properties in vivo. No such data is available for this specific compound.

Single-Photon Emission Computed Tomography (SPECT) Radioligands for Target Visualization

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging modality that uses gamma-emitting radioisotopes. Iodine-123 (¹²³I) is a commonly used radionuclide for SPECT imaging. Similar to PET, a radiolabeled version of the target compound, [¹²³I]this compound, could theoretically be synthesized for use as a SPECT probe.

Despite the feasibility of this chemical transformation, there are no documented instances of This compound being radiolabeled with ¹²³I or any other SPECT isotope for the purpose of target visualization in preclinical or clinical research.

Application in Target Identification and Validation in Non-Human Biological Systems

Radiolabeled probes are crucial tools for target identification and validation in non-human biological systems, such as cell cultures, tissue homogenates, and animal models. These probes can be used in autoradiography studies to map the distribution of a target protein in tissues or in binding assays to confirm the engagement of a new drug with its intended target.

While the phenylurea core is found in many biologically active molecules, there is no evidence in the scientific literature of This compound , in either its stable or radiolabeled form, being used for target identification or validation studies.

Use in Biochemical and Cellular Assays

Chemical compounds are frequently used as tools in biochemical and cellular assays to probe protein function and elucidate biological pathways.

Enzyme Inhibition Screening and Activity Profiling

Many drugs and research tools function by inhibiting the activity of specific enzymes. High-throughput screening campaigns often test large libraries of small molecules to identify potential enzyme inhibitors. The substituted phenylurea motif is a common feature in various enzyme inhibitors, notably kinase inhibitors.

However, a search of enzymatic screening and activity profiling studies does not show any results for This compound . There is no published data indicating that this compound has been screened for inhibitory activity against any enzyme class or that it possesses any notable activity profile.

Cell-Based Phenotypic Screening for Biological Pathway Elucidation

Cell-based phenotypic screening involves applying compounds to cells and observing changes in cell morphology, function, or viability to understand their effects on biological pathways. This approach can uncover novel mechanisms of action without prior knowledge of a specific molecular target.

There are no published reports of This compound being included in a phenotypic screening library or of it demonstrating any specific cellular phenotype. Its role in the elucidation of biological pathways has not been investigated or documented.

Contributions to Chemical Biology and Drug Discovery Research

Elucidation of Biological Pathways and Molecular Mechanisms

There is currently no available research that details the use of this compound to investigate or clarify any specific biological pathways or molecular mechanisms. The utility of a chemical compound as a probe is contingent on its ability to interact with a biological target in a well-defined and measurable manner. Without such studies, its potential to serve as a tool for understanding complex biological systems is unknown.

Use as a Scaffold for Further Medicinal Chemistry Optimization

The concept of a "scaffold" in medicinal chemistry refers to a core chemical structure that can be systematically modified to develop new compounds with improved therapeutic properties. While phenylurea structures, in general, are recognized as privileged scaffolds in drug discovery, there is no evidence to suggest that this compound has been specifically utilized as a starting point for such optimization efforts. The process of scaffold-based drug design involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties. The lack of published research in this area indicates that this compound has not been a focus of such developmental programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Iodophenyl)-3-methylurea, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound is typically synthesized via the reaction of 3-iodoaniline with methyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or THF) under anhydrous conditions. Key parameters include temperature control (0–25°C), stoichiometric excess of methyl isocyanate, and inert atmosphere (N₂/Ar) to prevent hydrolysis. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer :

- NMR : ¹H and ¹³C NMR confirm the urea linkage (NH peaks at δ 5.5–6.5 ppm) and aromatic iodine substitution (distinct splitting patterns).

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃NH₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typical).

- Elemental Analysis : Validates C, H, N, and I content .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Answer : The iodine atom on the phenyl ring acts as a superior leaving group compared to Cl or F due to its lower electronegativity and larger atomic radius. This facilitates nucleophilic aromatic substitution (e.g., with amines, alkoxides) under mild conditions (50–80°C, DMF/K₂CO₃). For example, Suzuki-Miyaura coupling with arylboronic acids can generate biaryl derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

- Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

- Dose-Response Studies : Establish IC₅₀ values across multiple models (e.g., MCF-7 vs. HeLa cells).

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinase inhibition).

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets?

- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model interactions with proteins (e.g., tyrosine kinases). The iodine atom’s polarizability enhances van der Waals interactions in hydrophobic pockets. QSAR studies correlate substituent electronic parameters (Hammett σ) with activity .

Q. What methodologies are used to study the environmental persistence and degradation pathways of this compound?

- Answer :

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor degradation via HPLC.

- Microbial Metabolism : Use soil/water microcosms with LC-MS to identify metabolites (e.g., deiodinated urea derivatives).

- QSAR-Environmental : Predict half-life (t₁/₂) using EPI Suite software, accounting for iodine’s electronegativity and logP .

Methodological Notes

- Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps to improve yield .

- Analytical Cross-Validation : Combine NMR with IR (urea C=O stretch at ~1650 cm⁻¹) for structural confirmation .

- Biological Assays : Include positive controls (e.g., Diuron for urea herbicides) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.